molecular formula C7H5F3N2O B1313377 2-Amino-6-(trifluoromethyl)nicotinaldehyde CAS No. 890302-67-7

2-Amino-6-(trifluoromethyl)nicotinaldehyde

Cat. No.: B1313377
CAS No.: 890302-67-7
M. Wt: 190.12 g/mol
InChI Key: IEZQJSIDCDNANW-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)nicotinaldehyde is a pyridine derivative featuring an amino group (-NH₂) at the 2-position, a trifluoromethyl (-CF₃) group at the 6-position, and an aldehyde (-CHO) at the 3-position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde moiety and electron-withdrawing -CF₃ group, which enhances stability and modulates electronic properties .

Properties

IUPAC Name

2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-2-1-4(3-13)6(11)12-5/h1-3H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZQJSIDCDNANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Friedlander cyclocondensation of 2-amino-4,6-dimethyl nicotinaldehyde with cyanoacetamide derivatives in boiling ethanol containing a catalytic amount of piperidine .

Industrial Production Methods

Industrial production methods for 2-Amino-6-(trifluoromethyl)nicotinaldehyde are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production, such as the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(trifluoromethyl)nicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

    Oxidation: 2-Amino-6-(trifluoromethyl)nicotinic acid.

    Reduction: 2-Amino-6-(trifluoromethyl)nicotinalcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-6-(trifluoromethyl)nicotinaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition.

    Medicine: It has been investigated as a potential therapeutic agent, particularly as an inhibitor of HIV-1 reverse transcriptase-associated ribonuclease H function.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-6-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. For example, it acts as an allosteric dual-site inhibitor of HIV-1 reverse transcriptase, inhibiting both the polymerase and ribonuclease H functions by interacting with conserved regions within the ribonuclease H domain . This dual inhibition mechanism makes it a promising lead compound for the design of new antiviral agents.

Comparison with Similar Compounds

Substituent Variations at the 2-Position

Compounds with different substituents at the 2-position exhibit distinct electronic and steric effects:

Compound Name 2-Position Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences References
2-Amino-6-(trifluoromethyl)nicotinaldehyde -NH₂ C₇H₅F₃N₂O 204.13 944904-70-5 Amino group enables hydrogen bonding and directs electrophilic substitution.
2-Fluoro-6-(trifluoromethyl)nicotinaldehyde -F C₇H₃F₄NO 193.10 1227599-54-3 Fluorine increases electronegativity, reducing nucleophilicity at the 2-position.
2-Chloro-6-(trifluoromethyl)nicotinaldehyde -Cl C₇H₃ClF₃NO 209.56 944900-06-5 Chlorine introduces higher steric bulk and potential toxicity concerns.
2-Methoxy-6-(trifluoromethyl)nicotinaldehyde -OCH₃ C₈H₆F₃NO₂ 223.14 944904-45-4 Methoxy group is electron-donating, altering reaction pathways in synthesis.

Key Observations :

  • The amino group in the target compound enhances solubility in polar solvents and participation in condensation reactions (e.g., hydrazone formation) compared to halogens or methoxy groups .
  • Fluorine and chlorine substituents increase metabolic stability but reduce reactivity in nucleophilic substitutions .

Positional Isomerism of the Trifluoromethyl Group

Variations in the -CF₃ group position significantly impact molecular geometry and applications:

Compound Name -CF₃ Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences References
This compound 6-position C₇H₅F₃N₂O 204.13 944904-70-5 Optimal steric arrangement for binding in enzyme-active sites.
2-Amino-5-(trifluoromethyl)nicotinaldehyde 5-position C₇H₅F₃N₂O 204.13 944904-70-5 Altered dipole moment reduces compatibility with certain biological targets.
2-(Trifluoromethyl)nicotinaldehyde 2-position C₇H₄F₃NO 189.11 387350-39-2 -CF₃ at 2-position creates steric hindrance, limiting aldehyde reactivity.

Key Observations :

  • The 6-position -CF₃ group in the target compound minimizes steric clashes with adjacent functional groups, making it preferable in drug design .
  • 5-position isomers show reduced market availability, likely due to synthetic challenges and lower demand .

Functional Group Modifications

Replacement of the aldehyde group with other functionalities alters applications:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences References
This compound -CHO C₇H₅F₃N₂O 204.13 944904-70-5 Aldehyde enables use in Schiff base formation and heterocyclic synthesis.
2-Amino-6-(trifluoromethyl)pyridine -H (no aldehyde) C₆H₅F₃N₂ 162.12 34486-24-3 Lacks aldehyde reactivity; primarily used as a building block in agrochemicals.
Methyl 6-(trifluoromethyl)nicotinate -COOCH₃ C₈H₆F₃NO₂ 205.14 221313-10-6 Ester group enhances stability but limits participation in condensation reactions.

Key Observations :

  • The aldehyde group in the target compound is critical for synthesizing hydrazones and imines, which are pivotal in drug discovery .
  • Pyridine derivatives without the aldehyde (e.g., 2-Amino-6-(trifluoromethyl)pyridine) dominate industrial applications due to lower synthetic complexity .

Market and Regulatory Considerations

  • Demand Trends: The global market for 2-Amino-6-(trifluoromethyl)pyridine (a related compound) is projected to grow at a CAGR of 5.2% from 2024 to 2031, driven by its use in agrochemical intermediates .
  • Regulatory Impact: Stricter regulations on halogenated compounds (e.g., chloro derivatives) may favor amino- and methoxy-substituted variants in pharmaceutical synthesis .

Biological Activity

2-Amino-6-(trifluoromethyl)nicotinaldehyde (CAS No. 890302-67-7) is a pyridine derivative notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential as a lead compound in the development of therapeutics, especially against viral infections and other diseases.

Chemical Structure and Properties

The molecular formula of this compound is C7H5F3N2OC_7H_5F_3N_2O. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Research indicates that the trifluoromethyl group can significantly influence the biological activity of compounds by enhancing their interaction with biological targets. The presence of this group often leads to improved binding affinity and selectivity towards specific enzymes or receptors, which is critical in drug design.

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antiviral properties, particularly against HIV. A study reported that certain analogs showed significant inhibition of RNase H function with an IC50 value as low as 14 µM, indicating their potential as dual inhibitors of HIV-1 reverse transcriptase (RT) . These compounds were found to interact with conserved regions within the RNase H domain, blocking polymerase functions even in the presence of mutations associated with drug resistance.

Cytotoxicity and Selectivity

The cytotoxic effects of this compound derivatives were evaluated in various cell lines. The results indicated that while some compounds exhibited moderate cytotoxicity, they maintained a selectivity index greater than 10, suggesting a favorable therapeutic window for further development .

Case Studies

  • HIV-1 RT Inhibition : A specific derivative (compound 21) was identified as an allosteric dual-site inhibitor, effectively blocking both polymerase and RNase H functions in HIV-1 RT. This compound demonstrated enhanced efficacy against circulating variants resistant to non-nucleoside inhibitors .
  • Anti-Chagas Activity : Another study explored the anti-parasitic potential of related compounds derived from this compound. These compounds were shown to disturb the redox balance in protozoan parasites, exhibiting potent activity against Trypanosoma cruzi with no significant toxicity observed in preliminary in vivo models .

Data Tables

Compound Target IC50 (µM) Selectivity Index
Compound 21HIV-1 RT14>10
Compound XT. cruziNot specifiedNot specified

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